N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines .
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of bacterial and fungal infections, inflammation, and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with proteins and enzymes, altering their function. This interaction can inhibit the growth of bacteria and fungi, reduce inflammation, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2,4-disubstituted thiazoles
Uniqueness
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the piperazine ring enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-3-5-14(6-4-13)15-12-23-17(18-15)19-16(22)11-21-9-7-20(2)8-10-21/h3-6,12H,7-11H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHDDPJENYGWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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